Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate
Description
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate (CAS No. 591727-43-4) is a synthetic intermediate with the molecular formula C₁₇H₁₉NO₄S and a molecular weight of 333.40 g/mol. It is characterized by a glycinate backbone esterified with a methyl group, substituted with both a 2,5-dimethylphenyl and a phenylsulfonyl moiety. This compound is manufactured under stringent ISO-certified processes for use in pharmaceutical active ingredient (API) synthesis, with a purity of ≥97% . Its structural complexity and sulfonyl group make it a versatile precursor in drug development, though its specific biological activity remains uncharacterized in the provided evidence .
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-9-10-14(2)16(11-13)18(12-17(19)22-3)23(20,21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKHEWPHXVTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉N₃O₄S
- Molecular Weight : Approximately 333.4 g/mol
- Functional Groups : Contains a methyl ester, a phenylsulfonyl group, and a dimethylphenyl substituent.
The unique structure of this compound contributes to its diverse biological activities, particularly in anti-inflammatory and analgesic research.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and pain.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing various physiological responses.
- Signal Transduction : The compound can affect intracellular signaling pathways, potentially altering gene expression related to inflammatory responses.
Antimicrobial Properties
Preliminary studies suggest that compounds with sulfonamide functionality exhibit antimicrobial properties by interfering with folate synthesis in bacteria. This mechanism is common among many sulfonamide drugs, indicating potential for this compound as an antibacterial agent .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. This is significant as inflammation is a critical factor in various diseases including cardiovascular diseases and cancer . The ability to inhibit pro-inflammatory pathways could make it a candidate for therapeutic applications in treating inflammatory conditions.
Case Studies
A study conducted on similar sulfonamide derivatives demonstrated their effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, compounds structurally related to this compound showed varying degrees of COX inhibition with IC50 values indicating their potency .
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| Celecoxib | 0.89 | COX-2 Inhibition |
| Zileuton | 0.77 | Leukotriene Synthesis Inhibition |
| This compound | TBD | Potential Anti-inflammatory |
Research Findings
- In vitro Studies : Experiments have shown that this compound interacts with specific enzymes involved in inflammation pathways. The results indicate a significant reduction in inflammatory markers when exposed to this compound .
- Pharmacological Testing : Further pharmacological assessments are necessary to evaluate its efficacy and safety profile in vivo. Initial findings suggest promising results in reducing pain and inflammation .
- Potential Applications : The compound's dual action as both an antimicrobial and anti-inflammatory agent positions it well for further development as a therapeutic agent for conditions such as arthritis and other inflammatory diseases .
Comparison with Similar Compounds
Comparison with N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides
Structural Differences :
- Core Backbone : The target compound features a glycinate ester backbone, whereas analogs like N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () are based on a naphthalene-carboxamide scaffold.
- Substituents : Both compounds share the 2,5-dimethylphenyl group, but the latter includes a hydroxynaphthalene moiety instead of a sulfonylphenyl-glycinate system.
Functional Insights :
- The naphthalene-carboxamide derivatives exhibit photosystem II (PSII)-targeted photosynthetic electron transport (PET) inhibition , with IC₅₀ values ~10 µM. Activity is influenced by substituent position (e.g., 2,5-dimethyl vs. 3,5-dimethyl) and lipophilicity .
- By contrast, Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate’s sulfonyl group may enhance stability and bioavailability in pharmaceutical contexts, though its direct biological targets are unspecified .
Comparison with N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N,N-dimethyl-N~2~-phenylglycinamide
Structural Differences :
- Halogenation : The dichlorophenyl analog (CAS RN: 339103-10-5) replaces the 2,5-dimethylphenyl group with a 2,5-dichlorophenyl moiety, introducing electron-withdrawing chlorine atoms instead of electron-donating methyl groups .
- Backbone Modification : The dimethylglycinamide group in the dichloro analog differs from the methyl glycinate ester in the target compound.
Functional Implications :
- Chlorine substituents increase electronegativity and may enhance binding affinity in certain enzyme pockets, whereas methyl groups improve lipophilicity and membrane permeability.
Comparison with Agricultural Analogs (Metalaxyl, Benalaxyl)
Structural Similarities :
Key Differences :
- Substituent Position : Metalaxyl has 2,6-dimethylphenyl substitution, while the target compound uses 2,5-dimethylphenyl , altering steric and electronic profiles.
- Functional Groups : Agricultural analogs feature methoxyacetyl or phenylacetyl groups instead of sulfonylphenyl-glycinate, tailoring them for fungicidal activity .
| Parameter | This compound | Metalaxyl (Agricultural Fungicide) |
|---|---|---|
| Primary Use | Pharmaceutical intermediate | Agriculture (PSII inhibitor) |
| Substituents | 2,5-Dimethylphenyl, phenylsulfonyl | 2,6-Dimethylphenyl, methoxyacetyl |
| Bioactivity Target | Unspecified | Photosystem II inhibition |
Key Research Findings and Trends
- Substituent Effects : Electron-donating methyl groups (as in the target compound) enhance lipophilicity, whereas electron-withdrawing groups (e.g., Cl in ) improve electronic interactions in enzyme binding .
- Positional Isomerism : The 2,5-dimethyl substitution in the target compound may confer distinct steric effects compared to 3,5- or 2,6-dimethyl analogs, influencing receptor affinity .
- Synthetic Utility : The phenylsulfonyl group in the target compound likely aids in stabilizing transition states during API synthesis, a feature absent in simpler carboxamides or agricultural fungicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
